Valproylcarnitine

Description

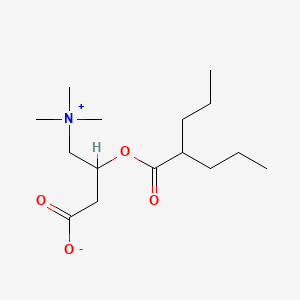

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H29NO4 |

|---|---|

Molecular Weight |

287.39 g/mol |

IUPAC Name |

3-(2-propylpentanoyloxy)-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C15H29NO4/c1-6-8-12(9-7-2)15(19)20-13(10-14(17)18)11-16(3,4)5/h12-13H,6-11H2,1-5H3 |

InChI Key |

FJMHZSLUVROGSY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Synonyms |

valproylcarnitine |

Origin of Product |

United States |

Formation and Biochemical Pathways of Valproylcarnitine

Conversion of Valproylcarnitine (B1204354) to Valproyl-CoA within the Mitochondrial Matrix

Role of Carnitine Palmitoyltransferase II (CPT2)

Carnitine Palmitoyltransferase II (CPT2) is an enzyme located on the matrix side of the inner mitochondrial membrane. oregonstate.edu Its primary physiological role is to transfer acyl groups from acylcarnitines back to coenzyme A, regenerating acyl-CoAs within the mitochondrial matrix for their subsequent metabolism via β-oxidation. oregonstate.edu

In the context of valproic acid metabolism, the process begins outside the mitochondrial matrix. After VPA is converted to valproyl-CoA in the cytosol, it crosses the outer mitochondrial membrane. nih.gov In the intermembrane space, Carnitine Palmitoyltransferase I (CPT1) catalyzes the conversion of valproyl-CoA to this compound. nih.govfarmaciajournal.com This allows the valproyl group to be transported across the inner mitochondrial membrane, which is impermeable to acyl-CoAs, via the carnitine-acylcarnitine translocase (CACT). nih.govoregonstate.edu

Once inside the mitochondrial matrix, CPT2 catalyzes the reverse reaction: it converts this compound back into valproyl-CoA and free carnitine. nih.govresearchgate.net This reaction is essential for two main reasons:

It regenerates valproyl-CoA, making it available for entry into the β-oxidation pathway within the mitochondria. researchgate.net

It releases free carnitine within the matrix, which is necessary for the continued transport of other fatty acids and for maintaining the balance between free and acylated carnitine.

The action of CPT2 is therefore central to the intramitochondrial handling of valproic acid. However, VPA metabolites can also trap mitochondrial CoA, which may lead to a decrease in the free CoA pool and impair the ability of CPT2 to restore free carnitine from acylcarnitine forms, including this compound. nih.govdoi.org

Entry into Mitochondrial Beta-Oxidation

Valproyl-CoA, once formed within the mitochondrial matrix by the action of CPT2, can enter a β-oxidation pathway, analogous to that of natural fatty acids. nih.govresearchgate.net However, the metabolism of valproyl-CoA through this pathway is considered to be a slow process. nih.gov The pathway involves enzymes such as short/branched-chain acyl-CoA dehydrogenase (ACADSB). genecards.org

The formation of this compound is not only a step towards oxidation but also a critical detoxification and elimination route. dusunenadamdergisi.org By converting valproyl-CoA to this compound, the cell can buffer the mitochondrial CoA pool, preventing the toxic accumulation of acyl-CoA esters and freeing up CoA for other essential metabolic reactions. nih.gov This this compound can then be transported out of the mitochondria and eventually excreted in the urine, representing a minor but important elimination pathway for the drug. dusunenadamdergisi.orgdoi.orgnih.gov

Interactive Data Table: Key Molecules in this compound Metabolism

| Molecule Name | Abbreviation | Primary Role in This Context |

| Valproic Acid | VPA | Parent compound, a branched-chain fatty acid. |

| Valproyl-Coenzyme A | Valproyl-CoA | Activated form of VPA, substrate for CPT1 and β-oxidation. |

| Carnitine | - | Essential cofactor for transporting acyl groups into mitochondria. |

| This compound | - | Ester of VPA and carnitine, facilitates transport and elimination. |

| Carnitine Palmitoyltransferase I | CPT1 | Enzyme that forms this compound from valproyl-CoA. |

| Carnitine Palmitoyltransferase II | CPT2 | Enzyme that converts this compound back to valproyl-CoA inside mitochondria. |

| Carnitine-Acylcarnitine Translocase | CACT | Transporter for moving this compound across the inner mitochondrial membrane. |

| Coenzyme A | CoA | Cofactor required for the activation of fatty acids and in the Krebs cycle. |

Metabolic Role and Interactions of Valproylcarnitine

Impact on Carnitine Homeostasis and Dynamics

The formation and subsequent handling of valproylcarnitine (B1204354) are central to the development of carnitine deficiency observed in some individuals undergoing VPA therapy. nih.govmdpi.com This disturbance in carnitine homeostasis arises from a combination of factors that collectively deplete the body's carnitine pool.

Contribution to Carnitine Depletion Mechanisms

The depletion of carnitine stores is a multifactorial process involving the enhanced elimination of this compound, interference with carnitine transport back into cells, and potential disruption of the body's own carnitine production.

Interactive Table: In Vitro Inhibition of Human OCTN2 by this compound

| Compound | Transporter | Cell Line | Inhibitory Effect | Reference |

| This compound | hOCTN2 | HEK293-hOCTN2 | Markedly lower uptake compared to L-carnitine | nih.gov |

| This compound | hOCTN2 | L6 cells | Inhibition of L-carnitine transport | nii.ac.jp |

Valproic acid may also interfere with the body's own production of carnitine. mdpi.comoregonstate.edu Endogenous carnitine synthesis is a multi-step process that occurs in the liver and kidneys. oregonstate.edu Some evidence suggests that VPA can inhibit the enzyme γ-butyrobetaine hydroxylase, which is involved in the final step of carnitine biosynthesis. nih.gov By blocking this enzyme, VPA can reduce the endogenous production of carnitine, further exacerbating the deficiency caused by increased excretion and impaired transport. nih.govmedicationsandnutrition.com

Alterations in Free Carnitine and Acylcarnitine Profiles

The metabolic disruptions caused by this compound lead to characteristic changes in the plasma and tissue profiles of free carnitine and various acylcarnitines. Generally, a decrease in free carnitine levels is observed, accompanied by an increase in the ratio of acylcarnitine to free carnitine. mdpi.com

Studies in pediatric patients on long-term VPA therapy have shown varied effects on acylcarnitine profiles. Some studies report higher levels of specific acylcarnitines, such as 3-hydroxyisovalerylcarnitine, hexanoylcarnitine, and certain long-chain acylcarnitines, particularly in patients on polytherapy. nih.gov Conversely, other prospective studies have noted significant decreases in C6, C14, C16, and C18:1-OH acylcarnitines after several months of VPA monotherapy, alongside an increase in 3-hydroxy-isovalerylcarnitine. nih.gov These alterations reflect the complex interplay between VPA metabolism, its impact on fatty acid oxidation, and the subsequent esterification of accumulating acyl-CoAs with carnitine.

Interactive Table: Reported Changes in Acylcarnitine Levels with VPA Treatment

| Acylcarnitine | Change Observed in Some Studies | Reference |

| 3-hydroxyisovalerylcarnitine (C5-OH) | Increase | nih.govnih.gov |

| Hexanoylcarnitine (C6) | Increase or Decrease | nih.govnih.gov |

| Dodecanoylcarnitine (C12) | Increase | nih.gov |

| Tetradecenoylcarnitine (C14:1) | Increase | nih.gov |

| Palmitoylcarnitine (C16) | Decrease | nih.gov |

| Oleoylcarnitine (C18:1) | Positive correlation with VPA levels | nih.gov |

| Hydroxyoleoylcarnitine (C18:1-OH) | Decrease | nih.gov |

Regulation of Coenzyme A (CoA) Homeostasis

Valproic acid metabolism significantly impacts the homeostasis of Coenzyme A (CoA), a critical cofactor in numerous metabolic pathways, including the Krebs cycle and fatty acid oxidation. VPA is activated to its CoA ester, valproyl-CoA, in the mitochondria. nih.govulb.ac.be The formation of valproyl-CoA can trap mitochondrial CoA, leading to a depletion of the free CoA pool. mdpi.comulisboa.pt

This reduction in available free CoA can have several downstream consequences. It can impair the β-oxidation of fatty acids, leading to their accumulation and a shift towards alternative, potentially toxic, metabolic pathways. nih.gov Carnitine plays a crucial role in mitigating this by accepting the acyl groups from acyl-CoAs, thereby regenerating free CoA and preventing the accumulation of toxic acyl-CoAs. nih.govulb.ac.be However, when carnitine levels are depleted due to the mechanisms described above, this buffering capacity is diminished, further disrupting CoA homeostasis and mitochondrial function. ulisboa.pt Studies in rats have shown a clear depletion of hepatic free CoA at the beginning of VPA treatment. ulisboa.pt

Sequestration of Mitochondrial Free CoA by Valproyl-CoA

Valproic acid, being a branched-chain fatty acid, undergoes metabolic activation within the cell. In the cytosol, VPA is activated by acyl-CoA synthetase, an enzyme located on the outer mitochondrial membrane, to its coenzyme A (CoA) thioester, valproyl-CoA. nih.gov This activation is a prerequisite for its entry into mitochondrial metabolic pathways. Once formed, valproyl-CoA can effectively "trap" or sequester the pool of free mitochondrial Coenzyme A (CoA-SH). nih.govmdpi.comulisboa.pt This sequestration occurs because valproyl-CoA becomes a substrate for various mitochondrial enzymes, thereby reducing the availability of free CoA for other essential metabolic reactions. ulisboa.pt The depletion of the mitochondrial free CoA pool is a critical event, as this cofactor is indispensable for numerous processes, including the Krebs cycle and the beta-oxidation of fatty acids. nih.govresearchgate.net A sustained decrease in the availability of free CoA can contribute significantly to the metabolic disturbances associated with VPA. ulisboa.pt

Effects on Acyl-CoA/Free CoA Ratio

The sequestration of mitochondrial free CoA by valproyl-CoA directly leads to an alteration in the crucial intramitochondrial ratio of acyl-CoA to free CoA. nih.govulisboa.pt This ratio is a sensitive barometer of the cell's metabolic state, and its regulation is vital for maintaining energy homeostasis. nih.govfaimallusr.com Carnitine plays a central role in buffering this ratio by converting accumulating acyl-CoA esters into acylcarnitines, thereby liberating free CoA. nih.govulisboa.ptfarmaciajournal.com However, the formation of valproyl-CoA disrupts this balance. As free CoA is consumed to form valproyl-CoA, the concentration of free CoA decreases while the concentration of acyl-CoAs (including valproyl-CoA) effectively increases, leading to an elevated acyl-CoA/free CoA ratio. faimallusr.com An abnormally high ratio signifies mitochondrial metabolic distress and can inhibit key enzymatic pathways, such as the pyruvate (B1213749) dehydrogenase complex, further compromising cellular energy production. faimallusr.com

Interference with Mitochondrial Fatty Acid Oxidation (FAO)

Valproic acid's structural similarity to endogenous fatty acids allows it to enter the mitochondrial fatty acid β-oxidation (FAO) pathway. researchgate.netnih.gov However, its branched-chain structure makes it a poor substrate, leading to incomplete oxidation and the inhibition of the pathway itself. This interference with FAO is considered a primary mechanism behind VPA-associated metabolic toxicity. researchgate.netnih.govfrontiersin.org

Direct and Indirect Modulation of FAO Enzymes

This compound and its parent compound, VPA, modulate the activity of FAO enzymes through both direct and indirect mechanisms.

Direct Inhibition: Metabolites of VPA, particularly the reactive metabolite 4-en-VPA, are known to directly inhibit several enzymes within the FAO pathway. researchgate.net Research has also shown that VPA has a more pronounced inhibitory effect on the oxidation of long-chain fatty acids compared to medium-chain ones. frontiersin.org Furthermore, studies have demonstrated that valproyl-CoA can directly inhibit key enzymes involved in the catabolism of branched-chain amino acids, which share enzymes with the VPA beta-oxidation pathway. ulisboa.pt

Indirect Inhibition: The primary indirect mechanism involves the depletion of essential cofactors. The sequestration of mitochondrial CoA to form valproyl-CoA reduces its availability for the activation and oxidation of endogenous fatty acids. nih.govresearchgate.net Similarly, the depletion of carnitine, used to form this compound for transport and excretion, impairs the "carnitine shuttle." nih.govnih.gov This shuttle is responsible for transporting long-chain fatty acids across the inner mitochondrial membrane for oxidation. nih.gov A deficiency in carnitine therefore leads to a bottleneck in FAO, causing an accumulation of fatty acids and their acyl-CoA esters. researchgate.netfrontiersin.org

The following table summarizes the key enzymes in the FAO pathway affected by VPA and its metabolites.

| Enzyme/System | Effect of VPA/Metabolites | Mechanism of Action | Reference |

| Carnitine Palmitoyltransferase I (CPT1) | Inhibition | Depletion of carnitine substrate; altered membrane environment. | frontiersin.orgresearchgate.net |

| Carnitine-Acylcarnitine Translocase (CACT) | Inhibition | This compound competes with acylcarnitines for transport. | nih.govnih.gov |

| β-oxidation Dehydrogenases | Inhibition | Direct inhibition by VPA metabolites (e.g., 4-en-VPA); altered acyl-CoA/CoA ratio. | ulisboa.ptresearchgate.net |

| β-ketothiolase | Inhibition | Direct inhibition by VPA metabolites. | researchgate.net |

Shift in Valproic Acid Metabolic Flux: Beta-Oxidation vs. Omega-Oxidation

Valproic acid is metabolized in the liver via three main pathways: glucuronidation (~50%), mitochondrial beta-oxidation (~40%), and cytosolic omega-oxidation (<10%). fpnotebook.comnih.gov Under normal conditions, beta-oxidation is a major route for VPA metabolism. fpnotebook.com However, when the beta-oxidation pathway is impaired—for instance, due to the depletion of carnitine and CoA—the metabolic flux of VPA is shunted towards the alternative omega-oxidation pathway. nih.govresearchgate.netemcrit.org This metabolic shift is significant because the omega-oxidation pathway, mediated by cytochrome P450 enzymes, generates metabolites that are considered more toxic, such as 2-propyl-4-pentenoic acid (4-en-VPA). researchgate.netemcrit.orgmhmedical.com The increased production of these metabolites can exacerbate mitochondrial dysfunction and contribute to adverse cellular effects. fpnotebook.commhmedical.com In cases of fulminant hepatic failure, a marked increase in omega-oxidation products has been observed, suggesting this pathway becomes predominant when mitochondrial function is severely compromised. nih.gov

Influence on Broader Energy Metabolism Pathways

The metabolic disruptions initiated by this compound formation extend beyond FAO, affecting the broader network of cellular energy metabolism. By impairing FAO and the urea (B33335) cycle, VPA and its metabolites can lead to a significant deficit in the cell's energy currency. mhmedical.com

Effects on ATP Production and Mitochondrial Respiration

The formation of this compound is associated with a notable decrease in adenosine (B11128) triphosphate (ATP) production and an impairment of mitochondrial respiration. nih.govresearchgate.netmdpi.com This effect stems from multiple interconnected factors:

Substrate Limitation: The inhibition of FAO reduces the generation of acetyl-CoA, a primary fuel for the Krebs cycle, which in turn feeds the electron transport chain (ETC) for ATP synthesis. nih.gov

Electron Transport Chain (ETC) Inhibition: VPA and its metabolites can directly inhibit complexes of the ETC. Studies have shown that VPA can decrease the activity of mitochondrial complex III and complex V (ATP synthase). researchgate.netmdpi.com

Uncoupling of Oxidative Phosphorylation: Some research suggests that VPA can act as an uncoupler, disrupting the proton gradient across the inner mitochondrial membrane that is necessary for ATP synthesis. mdpi.comoup.com

CoA Depletion: The sequestration of free CoA not only affects FAO but also the Krebs cycle, as CoA is required for the entry of pyruvate-derived acetyl-CoA into the cycle. This further limits the production of reducing equivalents (NADH and FADH2) for the ETC. mdpi.com

Studies using various cell lines have demonstrated a dose-dependent decrease in ATP levels and reduced oxygen consumption rates following VPA exposure, confirming its detrimental impact on mitochondrial energy production. mdpi.comnih.gov

The following table details the observed effects of VPA on key parameters of mitochondrial energy metabolism.

| Parameter | Observed Effect | Potential Mechanism(s) | Reference(s) |

| ATP Production | Decreased | Inhibition of FAO, Krebs Cycle, and ETC; uncoupling of oxidative phosphorylation. | nih.govmdpi.comresearchgate.netmdpi.comnih.gov |

| Mitochondrial Respiration (Oxygen Consumption) | Decreased | Inhibition of ETC complexes; reduced substrate supply (acetyl-CoA). | researchgate.netnih.govresearchgate.net |

| Mitochondrial Membrane Potential (Δψm) | Decreased | Uncoupling effect; inhibition of proton pumping by the ETC. | mdpi.comoup.com |

Interplay with Tricarboxylic Acid (TCA) Cycle Intermediates

The metabolism of valproic acid (VPA), the precursor to this compound, significantly impacts mitochondrial bioenergetics. VPA is metabolized within the mitochondria, where it is converted to its coenzyme A ester, valproyl-CoA. mdpi.comencyclopedia.pub This metabolite can then be conjugated with carnitine to form this compound, a process that facilitates its removal from the mitochondria. mdpi.com However, these metabolic steps have profound consequences for the TCA cycle by depleting the mitochondrial pools of two critical cofactors.

Carnitine Depletion and its Impact on Acetyl-CoA Supply

The conjugation of VPA with carnitine to form this compound consumes intramitochondrial carnitine. mdpi.com This ester is then transported out of the mitochondria and can be excreted in the urine, leading to a depletion of the body's total carnitine stores. mdpi.comnih.gov A deficiency in carnitine impairs the transport of long-chain fatty acids into the mitochondria, subsequently decreasing the rate of β-oxidation. nih.gov This impairment directly reduces the production of acetyl-CoA from fatty acids, thus limiting the fuel available for the TCA cycle and diminishing the cell's capacity for energy production. nih.gov

Coenzyme A Sequestration and Direct Cycle Inhibition

The second major mechanism of interference involves the sequestration of mitochondrial coenzyme A (CoA-SH). The activation of VPA to valproyl-CoA within the mitochondrial matrix traps CoA. mdpi.comnih.gov This reduces the pool of free CoA available for other critical mitochondrial processes, including the TCA cycle itself. nih.gov

Several key enzymatic steps within the TCA cycle are dependent on CoA:

Pyruvate Dehydrogenase Complex: This complex catalyzes the conversion of pyruvate to acetyl-CoA, a primary entry point into the TCA cycle. This reaction requires CoA as a substrate. ttuhsc.edu

α-Ketoglutarate Dehydrogenase: This enzyme converts α-ketoglutarate to succinyl-CoA, a crucial step in the cycle that also requires CoA. ttuhsc.eduresearchgate.net

The table below summarizes the key interactions between this compound's metabolic pathway and the TCA cycle.

| Affected Molecule | Mechanism of Interaction | Consequence for the TCA Cycle |

| L-Carnitine | Conjugation with valproyl-CoA to form this compound. mdpi.comnih.gov | Impairs fatty acid transport into mitochondria, reducing β-oxidation and the subsequent supply of acetyl-CoA to the TCA cycle. nih.gov |

| Coenzyme A (CoA) | Sequestration through the formation of valproyl-CoA. mdpi.comnih.gov | Inhibits CoA-dependent enzymes like pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, slowing the overall cycle flux. ttuhsc.edunih.gov |

| Acetyl-CoA | Reduced synthesis from fatty acid β-oxidation due to carnitine depletion. nih.gov | Decreased availability of the primary substrate for entry into the TCA cycle, leading to reduced energy production. ttuhsc.edufrontiersin.org |

| α-Ketoglutarate | Reduced conversion to succinyl-CoA due to inhibition of α-ketoglutarate dehydrogenase by CoA sequestration. ttuhsc.edu | Potential accumulation of α-ketoglutarate and disruption of downstream cycle activity. |

| Succinyl-CoA | Altered metabolism due to inhibition of succinate-CoA ligase by valproyl-CoA. mdpi.com | Disruption in the conversion to succinate (B1194679) and the associated substrate-level phosphorylation (GTP/ATP synthesis). ttuhsc.edumdpi.com |

Cellular and Molecular Mechanisms Involving Valproylcarnitine

Interactions with Transmembrane Transport Proteins

Valproylcarnitine's movement across cellular membranes is a critical aspect of its metabolic fate and is mediated by specific transmembrane transport proteins. Its primary interactions involve the plasma membrane carnitine transporter and the mitochondrial carnitine-acylcarnitine translocase (CACT).

This compound (B1204354) has been shown to inhibit the membrane carnitine transporter, which is responsible for the uptake of extracellular carnitine into the cell. nih.govnih.gov This inhibition can contribute to a decrease in intracellular and mitochondrial carnitine levels. nih.gov The formation and subsequent urinary excretion of this compound is one of the mechanisms by which valproic acid therapy can lead to a depletion of the body's carnitine stores. nih.govresearchgate.net

Once inside the cell, for valproyl-CoA (the activated form of valproic acid) to enter the mitochondrial matrix for metabolism, it must be converted to this compound. nih.gov This this compound is then transported across the inner mitochondrial membrane in exchange for a molecule of free carnitine by the carnitine-acylcarnitine translocase (CACT). nih.govnih.gov This antiport mechanism is essential for the continued import of fatty acylcarnitines into the mitochondria for beta-oxidation.

| Transport Protein | Location | Interaction Type | Functional Consequence |

|---|---|---|---|

| Membrane Carnitine Transporter | Plasma Membrane | Inhibition | Decreased uptake of extracellular carnitine into the cell. nih.govnih.gov |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Substrate (transport) | Facilitates the entry of this compound into the mitochondrial matrix in exchange for free carnitine. nih.govnih.gov |

| Renal Tubule Transporters | Renal Tubules | Substrate (reabsorption) | Valproic acid treatment can lead to decreased reabsorption of carnitine and acylcarnitines, contributing to carnitine depletion. nih.govnih.gov |

Enzymatic Specificity and Substrate Affinity within Metabolic Networks

The formation and subsequent metabolic processing of this compound are governed by the specificity of carnitine acyltransferases. These enzymes catalyze the reversible transfer of acyl groups between coenzyme A and carnitine.

The synthesis of this compound from valproyl-CoA is catalyzed by carnitine palmitoyltransferase I (CPT1), which is located on the outer mitochondrial membrane. nih.gov Valproyl-CoA acts as a substrate for this enzyme. Interestingly, studies have shown that valproyl-CoA can also act as a competitive inhibitor of CPT1A (the liver isoform) with respect to its natural substrate, palmitoyl-CoA, and a non-competitive inhibitor with respect to carnitine. nih.gov This inhibition of CPT1A by valproyl-CoA may contribute to the disruption of mitochondrial fatty acid beta-oxidation. nih.govnih.gov

Once transported into the mitochondrial matrix, this compound serves as a substrate for carnitine palmitoyltransferase II (CPT2). nih.gov CPT2, located on the inner side of the inner mitochondrial membrane, catalyzes the conversion of this compound back to valproyl-CoA, releasing free carnitine. nih.govnih.gov The regenerated valproyl-CoA can then undergo a slow process of β-oxidation within the mitochondria. nih.gov The carnitine acetyltransferases (CrATs) are another class of carnitine acyltransferases that show preference for short-chain fatty acids. nih.gov

| Enzyme | Location | Role of this compound/Precursor | Reaction |

|---|---|---|---|

| Carnitine Palmitoyltransferase I (CPT1) | Outer Mitochondrial Membrane | Product (Valproyl-CoA is the substrate) | Valproyl-CoA + Carnitine → this compound + CoA. nih.gov |

| Carnitine Palmitoyltransferase II (CPT2) | Inner Mitochondrial Membrane (Matrix Side) | Substrate | This compound + CoA → Valproyl-CoA + Carnitine. nih.gov |

Modulation of Gene Expression Related to Lipid and Energy Metabolism

Direct evidence for this compound's role in modulating gene expression is limited; however, its precursor, valproic acid (VPA), is known to influence the expression of genes central to lipid and energy metabolism. VPA can alter the activity of transcription factors such as peroxisome proliferator-activated receptors (PPARs).

VPA-induced hepatotoxicity is associated with the disruption of fatty acid β-oxidation. nii.ac.jp Studies have shown that VPA treatment can lead to reduced expression of genes regulated by PPARα, including CPT1A, CPT2, and LCAD (Long-chain acyl-CoA dehydrogenase), which are crucial for fatty acid oxidation. nii.ac.jp Conversely, activation of PPARα with agonists like fenofibrate (B1672516) has been shown to up-regulate these genes and ameliorate VPA-induced hepatic steatosis and accumulation of acylcarnitines. nii.ac.jp VPA has also been found to inhibit the transcription of lipogenic genes. nih.gov The disruption of lipid metabolism by VPA may involve the Akt-PPARγ pathway, which regulates lipid storage and genes involved in energy utilization. nih.govresearchgate.net

| Gene | Function | Effect of VPA | Regulating Transcription Factor |

|---|---|---|---|

| CPT1A | Carnitine palmitoyltransferase 1A, key enzyme in long-chain fatty acid import into mitochondria. | Reduced expression. nii.ac.jp | PPARα. nii.ac.jp |

| CPT2 | Carnitine palmitoyltransferase 2, converts acylcarnitines back to acyl-CoAs in the mitochondrial matrix. | Reduced expression. nii.ac.jp | PPARα. nii.ac.jp |

| LCAD | Long-chain acyl-CoA dehydrogenase, an enzyme in the fatty acid β-oxidation pathway. | Reduced expression. nii.ac.jp | PPARα. nii.ac.jp |

| Lipogenic genes (e.g., FASN) | Genes involved in the synthesis of fatty acids. | Inhibited transcription. nih.gov | Not specified. |

Implications for Organelle-Specific Metabolic Regulation

The formation and transport of this compound have significant implications for metabolic regulation within specific organelles, most notably the mitochondria. The "carnitine shuttle" is a critical pathway for the transport of long-chain fatty acids into the mitochondria for β-oxidation, and VPA metabolism utilizes this same system. nih.gov

The conversion of valproyl-CoA to this compound is a key step that allows the valproyl group to cross the inner mitochondrial membrane, a barrier that is impermeable to acyl-CoAs. nih.gov Within the mitochondrial matrix, the regeneration of valproyl-CoA from this compound allows it to enter a slow β-oxidation pathway. nih.gov

A significant consequence of this compound formation is its contribution to the depletion of the mitochondrial pool of free carnitine. nih.gov Carnitine depletion impairs the transport of long-chain fatty acids into the mitochondria, leading to decreased β-oxidation and reduced ATP production. nih.gov This impairment can cause a metabolic shift, forcing the metabolism of VPA and other fatty acids towards alternative pathways, such as peroxisomal ω-oxidation. nih.gov This shift can result in the production of toxic metabolites. nih.govnih.gov Furthermore, the sequestration of coenzyme A as valproyl-CoA within the mitochondria can deplete the free CoA-SH pool, further inhibiting β-oxidation and other essential mitochondrial metabolic functions. nih.gov

Analytical Methodologies for Valproylcarnitine Research

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) stands as the cornerstone for the analysis of valproylcarnitine (B1204354) due to its high sensitivity and specificity. Various MS-based techniques have been developed and optimized for its detection in complex biological samples.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) is a powerful and widely used technique for the quantification of this compound and other acylcarnitines. nih.govresearchgate.net This method involves the ionization of the analyte in a fine spray, followed by mass analysis in two stages (tandem MS) for increased specificity. In the analysis of acylcarnitines, including this compound, ESI-MS/MS allows for the simultaneous measurement of a profile of these compounds in biological fluids like plasma and dried blood spots. nih.govresearchgate.net

Research has shown that the C8 signal (m/z 344) in ESI-MS/MS analysis encompasses isomers, namely this compound and octanoylcarnitine (B1202733). researchgate.net This necessitates careful interpretation of the data, and in some cases, chromatographic separation prior to MS analysis to distinguish between these isomers. science.gov Studies utilizing ESI-MS/MS have investigated the impact of valproate administration on the plasma acylcarnitine profile, though some studies did not observe a significant increase in this compound itself. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. This technique is frequently employed for the analysis of valproic acid and its metabolites, including this compound. nih.govresearchgate.netnih.gov The initial chromatographic step separates this compound from other compounds in the sample, including its isomers, before it enters the mass spectrometer for detection and quantification. science.gov

LC-MS/MS methods offer high sensitivity and specificity, making them suitable for routine clinical laboratory applications. researchgate.net The development of rapid and sensitive LC-MS/MS methods allows for the simultaneous determination of valproic acid and its major metabolites in human plasma. nih.gov These methods often involve a solid-phase extraction (SPE) step for sample clean-up and can achieve short chromatographic run times. researchgate.net For the analysis of valproic acid, LC-MS/MS is often performed in the negative electrospray ionization mode (ESI-). researchgate.net

Interactive Table: Key Parameters of a Representative LC-MS/MS Method for Valproic Acid and Metabolites

| Parameter | Value |

| Column | ZORBAX SB-C₈ (3.5 μm, 2.1×100 mm) |

| Mobile Phase | Methanol-10mM ammonium (B1175870) acetate (B1210297) (80:20, v/v) with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Total Run Time | 2.0 min |

| Lower Limit of Quantification (VPA) | 2030 ng/mL |

| Lower Limit of Quantification (3-OH-VPA) | 51.5 ng/mL |

| Lower Limit of Quantification (4-ene-VPA) | 50.15 ng/mL |

| Lower Limit of Quantification (5-OH-VPA) | 51.25 ng/mL |

| Data sourced from a study on the simultaneous quantitative determination of valproic acid and three major metabolites in human plasma. nih.gov |

Gas Chromatography-Mass Spectrometry (GC/MS) after Derivatization

Gas chromatography-mass spectrometry (GC/MS) is another established technique for the analysis of this compound, though it requires a derivatization step to increase the volatility of the analyte. nih.govopen.ac.uk This involves chemically modifying the this compound molecule to make it suitable for GC analysis. nih.gov A common derivatization procedure involves converting this compound to its corresponding acyl-containing lactone by heating. nih.govopen.ac.uk

A modified GC/MS method with selected-ion monitoring (SIM) has been described for the determination of this compound in urine samples. nih.gov This method includes the use of a chemically analogous internal standard, extraction of valproic acid and its metabolites, and purification using a C18 Sep-Pak column before derivatization and GC/MS analysis. nih.gov While effective, GC/MS methods can be more time-consuming due to the additional derivatization and extraction steps. researchgate.net The stability of the derivatized compounds is also a consideration, as some derivatives may degrade over time. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry for Metabolomic Profiling

High-resolution mass spectrometry (HRMS) offers significant advantages for metabolomic studies, including the analysis of this compound. animbiosci.orgnih.govresearchgate.net HRMS provides highly accurate mass measurements, which aids in the confident identification of compounds and can help to distinguish between isobaric species (molecules with the same nominal mass). nih.govresearchgate.net When coupled with liquid chromatography (LC-HRMS), this technique allows for comprehensive, untargeted screening of metabolites in biological samples. animbiosci.org

In metabolomics, HRMS can be used for both targeted and non-targeted analysis. nih.gov A non-targeted approach allows for the detection of a wide range of metabolites, including potentially novel or unexpected compounds related to drug metabolism. animbiosci.orgmdpi.com The high resolving power of HRMS improves data quality and the number of identifiable compounds compared to unit mass resolution instruments. researchgate.net This capability is particularly valuable in exploring the broader metabolic impact of substances like valproic acid.

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from other components in a biological sample prior to detection, thereby reducing matrix effects and improving analytical accuracy.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a fundamental separation technique used in conjunction with mass spectrometry for the analysis of this compound. nih.govconquerscientific.comchromtech.com HPLC separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). conquerscientific.comchromtech.com For the analysis of this compound and other acylcarnitines, reversed-phase HPLC is commonly used. conquerscientific.com

The choice of the HPLC column and mobile phase composition is critical for achieving good separation. researchgate.netyoutube.com Factors such as column particle size, stationary phase chemistry (e.g., C18, phenyl), and the organic modifier and additives in the mobile phase are optimized to resolve the analytes of interest. youtube.com HPLC methods have been developed to separate D- and L-carnitine enantiomers after derivatization, highlighting the technique's versatility. nih.gov The separation achieved by HPLC is crucial for distinguishing between structurally similar compounds, such as isomers of this compound, before they are introduced into the mass spectrometer. science.gov

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography (UPLC) has emerged as a powerful technique for the analysis of this compound, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC). eag.comijsrtjournal.com UPLC systems utilize columns with smaller particle sizes (typically less than 2 µm), which allows for faster analysis times, higher resolution, and improved sensitivity. eag.comijsrtjournal.comwaters.com These systems operate at much higher pressures, up to 100 MPa (15,000 psi), compared to the 40 MPa of conventional HPLC systems. eag.comwaters.com

The enhanced resolving power of UPLC is particularly beneficial for separating this compound from other structurally similar compounds present in biological matrices. lcms.cz When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS provides a highly selective and sensitive method for the quantification of this compound. lcms.cznih.gov This combination allows for the accurate measurement of the analyte even at low concentrations, which is crucial for detailed pharmacokinetic and metabolic studies. nih.govwaters.com

A typical UPLC-MS/MS method for acylcarnitine analysis involves a rapid separation on a specialized column, such as a C8 or C18 reversed-phase column. nih.govwaters.com The mobile phase often consists of a gradient of an aqueous solution and an organic solvent, both containing additives like formic acid or ammonium formate (B1220265) to improve ionization efficiency. lcms.cz The mass spectrometer is then used to detect and quantify the specific mass-to-charge ratio of this compound and its fragments.

Table 1: Comparison of UPLC and HPLC

| Feature | Ultra-High Performance Liquid Chromatography (UPLC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column Particle Size | < 2 µm eag.comijsrtjournal.com | ~5 µm eag.com |

| Operating Pressure | Up to 100 MPa (15,000 psi) eag.comwaters.com | Up to 40 MPa (6,000 psi) eag.com |

| Analysis Time | Faster ijsrtjournal.comwaters.com | Slower |

| Resolution | Higher eag.comwaters.com | Lower |

| Sensitivity | Higher ijsrtjournal.com | Lower |

Challenges in Quantitative Analysis of this compound

Despite the advancements in analytical techniques, the accurate quantification of this compound in biological samples presents several challenges.

Isomeric Distinctions

A primary challenge in the analysis of this compound is its isomeric nature. This compound is an isomer of octanoylcarnitine, meaning they have the same molecular weight and elemental composition but different structural arrangements. fda.govnih.gov This similarity makes it difficult to distinguish between the two compounds using standard mass spectrometry techniques alone, which can lead to falsely elevated C8 acylcarnitine concentrations. fda.govresearchgate.net

Chromatographic separation is therefore essential to differentiate this compound from octanoylcarnitine. nih.govresearchgate.net Methods such as thermospray high-performance liquid chromatography-mass spectrometry have been successfully employed to separate and positively identify intact this compound in patient urine samples. nih.govresearchgate.net Capillary electrophoresis has also demonstrated the ability to distinguish between these isomeric acylcarnitines. researchgate.net

Matrix Effects in Biological Samples

Biological samples such as plasma, serum, and urine are complex mixtures containing numerous endogenous compounds. chromatographytoday.comresearchgate.net These co-eluting substances can interfere with the ionization of this compound in the mass spectrometer, a phenomenon known as the matrix effect. researchgate.neteijppr.combataviabiosciences.com Matrix effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification of the analyte. researchgate.netchromatographyonline.comnih.gov

Phospholipids are a common source of matrix effects in blood-based samples. chromatographytoday.com To mitigate these effects, various sample preparation techniques are employed, including protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). eijppr.comresearchgate.net These methods aim to remove interfering substances while efficiently extracting this compound. chromatographytoday.com The use of isotopically labeled internal standards that co-elute with the analyte can also help to compensate for matrix effects. researchgate.net

Table 2: Common Challenges and Mitigation Strategies in this compound Analysis

| Challenge | Description | Mitigation Strategies |

|---|---|---|

| Isomeric Interference | This compound and octanoylcarnitine are isomers, making them difficult to differentiate by mass alone. fda.govnih.gov | High-resolution chromatography (e.g., UPLC, capillary electrophoresis) to achieve separation before detection. nih.govresearchgate.net |

| Matrix Effects | Co-eluting endogenous compounds in biological samples interfere with the ionization of the analyte. researchgate.neteijppr.combataviabiosciences.com | Advanced sample preparation (e.g., protein precipitation, SPE), use of isotopically labeled internal standards. eijppr.comresearchgate.netresearchgate.net |

Development of Standardized Reference Materials and Assays

To ensure the accuracy, comparability, and reliability of this compound measurements across different laboratories and studies, the development of standardized reference materials and assays is crucial. Certified Reference Materials (CRMs) are highly characterized materials with known concentrations of specific analytes. brammerstandard.comsigmaaldrich.comeurofins.com They serve as a benchmark for calibrating instruments and validating analytical methods. brammerstandard.comeurofins.com

The National Institute of Standards and Technology (NIST) is an example of an organization that develops Standard Reference Materials (SRMs) for various applications, including metabolomics research. nih.govnist.gov For instance, SRM 1950, "Metabolites in Human Plasma," contains certified concentrations for a range of metabolites, providing a valuable tool for quality control in clinical laboratories. nih.gov While a specific CRM for this compound may not be widely available, the principles of using well-characterized materials for calibration and quality control are fundamental to achieving accurate and reproducible results.

The establishment of standardized assays, with detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, is equally important. These standardized methods, when used in conjunction with CRMs, help to minimize inter-laboratory variability and ensure that data from different research groups can be reliably compared. This is particularly important for multicenter clinical trials and for establishing definitive reference ranges for this compound in various populations.

Preclinical Research and Animal Models for Valproylcarnitine Investigation

In Vitro Cellular Models for Metabolic Studies

In vitro models, such as cell cultures, are invaluable tools in the initial stages of drug discovery and metabolic investigation. mdpi.com They offer a controlled environment to study cellular processes and the effects of specific compounds in isolation.

Isolated hepatocytes, the primary functional cells of the liver, are a key in vitro model for studying drug metabolism. geneticsmr.orgpsu.edu The liver is the main site of valproic acid metabolism, and consequently, the formation of valproylcarnitine (B1204354).

Studies using isolated rat hepatocytes have been instrumental in characterizing the synthesis of this compound. dntb.gov.ua Research has shown that in the presence of valproic acid, hepatocytes produce various metabolites, including valproyl-CoA, which then conjugates with carnitine to form this compound. nih.gov This process can impact the intracellular pools of free carnitine and coenzyme A.

Further investigations have explored the dynamics of carnitine transport and synthesis within hepatocytes in response to compounds that can lead to carnitine deficiency. For instance, studies with pivalate, a compound known to induce secondary carnitine deficiency, have demonstrated that isolated hepatocytes from treated rats exhibit accelerated carnitine import and synthesis. nih.gov While not directly studying this compound, these findings provide a framework for understanding how hepatocytes might adapt to the increased demand for carnitine during the formation of acylcarnitine esters like this compound.

The table below summarizes findings from studies on hepatocyte metabolism relevant to this compound formation:

| Model System | Compound Studied | Key Findings |

| Isolated Rat Hepatocytes | Valproic Acid | Inhibition of pyruvate (B1213749) and palmitate oxidation, urea (B33335) synthesis, and gluconeogenesis. nih.gov |

| Isolated Rat Hepatocytes | Pivalate | Accelerated L-[14C] carnitine uptake in hepatocytes from pivalate-treated rats. nih.gov |

Mitochondrial dysfunction is a known consequence associated with valproic acid. nih.gov In vitro studies using cultured cells are crucial for dissecting the specific role of metabolites like this compound in these effects.

Research on various cultured cell lines, including human hepatocytes and neuronal cells, has demonstrated that exposure to valproic acid can lead to mitochondrial impairment. nih.govmdpi.com This is often characterized by decreased oxygen consumption rates, increased production of reactive oxygen species, and alterations in mitochondrial structure. nih.govmdpi.com

While direct studies on the isolated effects of this compound are less common, the accumulation of various acylcarnitines, a class to which this compound belongs, has been linked to mitochondrial dysfunction. For example, palmitoyl-L-carnitine has been shown to induce mitochondrial dysfunction in neuronal cells. plos.org It is hypothesized that the sequestration of carnitine to form this compound can disrupt the transport of long-chain fatty acids into the mitochondria for β-oxidation, thereby impairing energy metabolism. nih.gov

The following table outlines findings related to mitochondrial dysfunction in cultured cells:

| Cell Line | Compound | Observed Effects on Mitochondria |

| Primary Human Hepatocytes | Valproic Acid | Reduced basal and maximal oxygen consumption rates after prolonged exposure. nih.gov |

| Mouse Kidney Stem Cells | Valproic Acid | Increased mitochondrial reactive oxygen species (mtROS) levels. mdpi.com |

| SH-SY5Y Neuronal Cells | Palmitoyl-L-carnitine | Increased mitochondrial fission and elevated intracellular calcium levels. plos.org |

In Vivo Animal Models for Biochemical Characterization

In vivo animal models, particularly rodents, are essential for understanding the complex interplay of absorption, distribution, metabolism, and excretion of compounds within a whole biological system. mdpi.com

Pharmacokinetic (PK) and pharmacodynamic (PD) studies in rodents help to establish the relationship between the concentration of a compound and its effect over time. chemicalprobes.org

While specific pharmacokinetic data for this compound itself is limited in publicly available literature, the measurement of its parent compound, valproic acid, and its analogs in rodent models provides insight into the metabolic pathways that lead to this compound formation. nih.govnih.gov These studies often involve the analysis of blood, urine, and bile to quantify the parent drug and its major metabolites. nih.gov

The table below presents a summary of pharmacokinetic parameters for valproic acid in rats from a representative study:

| Parameter | Value |

| Clearance | Dose-dependent |

| Enterohepatic Recirculation | Significant |

| Major Metabolic Pathways | Glucuronidation, β-oxidation |

Note: This data is for the parent compound, valproic acid, and provides context for the formation of its metabolites.

Longitudinal studies that monitor the profiles of acylcarnitines in various tissues over time are crucial for understanding the metabolic impact of valproic acid administration.

In animal models, treatment with valproic acid has been shown to alter the acylcarnitine profile in blood and various tissues. frontiersin.org These studies often utilize techniques like tandem mass spectrometry to measure a wide range of acylcarnitine species. nih.gov A consistent finding is the accumulation of long-chain acylcarnitines in the liver of mice treated with valproic acid, which is indicative of impaired fatty acid β-oxidation. frontiersin.org

This disruption in fatty acid metabolism is thought to be a key mechanism underlying some of the adverse effects associated with valproic acid. The formation of this compound itself contributes to the altered acylcarnitine pool and can serve as a biomarker for the metabolic effects of the drug. frontiersin.org

The following table summarizes changes in acylcarnitine profiles observed in mice treated with valproic acid:

| Tissue | Acylcarnitine Change | Implication |

| Liver | Accumulation of long-chain acylcarnitines | Impaired β-oxidation of fatty acids. frontiersin.org |

| Plasma | Increased levels of certain short- and medium-chain acylcarnitines | Disruption of fatty acid and amino acid metabolism. nih.gov |

Metabolic flux analysis provides a quantitative understanding of the rates of metabolic reactions within a biological system. embopress.orgmdpi.com Evaluating changes in metabolic flux in response to the formation of this compound can reveal how cellular metabolism adapts to the presence of this compound.

The formation of this compound from valproyl-CoA and carnitine directly impacts the flux through several metabolic pathways. The sequestration of coenzyme A as valproyl-CoA can reduce the availability of free coenzyme A for other critical reactions, such as the citric acid cycle and fatty acid oxidation. nih.gov

Studies have shown that valproic acid can inhibit key metabolic processes like gluconeogenesis and urea synthesis in isolated hepatocytes, which is indicative of altered metabolic fluxes. nih.gov While directly measuring the flux changes solely due to this compound formation is complex, computational modeling approaches, combined with experimental data, can help to estimate these changes. biorxiv.org The overarching observation is that the metabolic burden of metabolizing valproic acid, including the formation of this compound, can lead to significant shifts in central carbon metabolism. nih.gov

Future Directions and Emerging Research Avenues

Untargeted Metabolomics and Lipidomics for Comprehensive Pathway Analysis

Untargeted metabolomics, also known as discovery metabolomics, is a powerful approach for identifying new biomarkers and gaining a comprehensive understanding of metabolic pathways affected by substances like valproylcarnitine (B1204354). nih.gov Unlike targeted analysis, which focuses on a predetermined set of metabolites, untargeted metabolomics aims to capture all detectable small molecules in a biological sample. nih.gov This global perspective is crucial for elucidating the complex and sometimes unexpected metabolic consequences of this compound formation.

Recent studies have begun to apply untargeted metabolomics to investigate the effects of valproic acid (VPA) and its metabolites. For instance, an untargeted approach was used to identify new biomarkers of VPA consumption in human whole blood, with this compound being a key, albeit known, metabolite. nih.gov This type of research paves the way for a more in-depth analysis of how this compound itself perturbs the metabolome.

Lipidomics, a sub-discipline of metabolomics, focuses specifically on the comprehensive analysis of lipids. Given that valproic acid is a fatty acid and its metabolism is intertwined with fatty acid oxidation, lipidomics is a particularly relevant field for studying the impact of this compound. science.gov Alterations in acylcarnitine profiles, which are central to fatty acid transport and metabolism, are a key indicator of metabolic disruption. heftpathology.com Untargeted lipidomics can reveal broader changes in lipid classes beyond acylcarnitines, providing a more complete picture of the metabolic impact. For example, metabolomic profiling of cancer cells treated with VPA revealed significant changes in not only acylcarnitines but also phosphatidylcholines. nih.gov

The application of these "omics" technologies can help to map the intricate network of metabolic pathways influenced by this compound. By analyzing the global changes in metabolites and lipids, researchers can identify previously unknown connections and generate new hypotheses about the mechanisms of VPA action and toxicity.

Investigation of Post-Translational Modifications Influenced by this compound Metabolism

The formation of this compound is intrinsically linked to the availability of coenzyme A (CoA) and carnitine, which are crucial for numerous metabolic processes, including post-translational modifications (PTMs) of proteins. A key area of emerging research is the investigation of how the sequestration of CoA into valproyl-CoA, the precursor to this compound, affects protein acylation, a type of PTM.

Valproic acid itself is a known inhibitor of histone deacetylases (HDACs), leading to hyperacetylation of histones and altered gene expression. ncats.ionih.gov This epigenetic modification is a well-established mechanism of VPA's action. However, the impact of this compound metabolism on other forms of protein acylation is less understood. The depletion of the mitochondrial CoA pool by the formation of valproyl-CoA could theoretically limit the availability of acetyl-CoA and other acyl-CoAs for protein acylation reactions. nih.gov

Systems Biology Approaches to Model this compound’s Metabolic Impact

Systems biology offers a powerful framework for integrating diverse datasets—from metabolomics and proteomics to genomics and transcriptomics—to create comprehensive models of biological processes. Applying these approaches to study the metabolic impact of this compound can provide a holistic understanding that is not achievable through isolated experiments.

A systems biology model of this compound's impact would aim to simulate the flow of metabolites through various interconnected pathways. This would involve constructing a computational model that incorporates:

The kinetics of the enzymes involved in VPA metabolism, including the formation of valproyl-CoA and its subsequent conjugation with carnitine. nih.govmdpi.com

The transport of valproic acid, carnitine, and this compound across cellular and mitochondrial membranes. nih.gov

The interconnectedness of VPA metabolism with central carbon metabolism, fatty acid oxidation, and the urea (B33335) cycle. mdpi.commdpi.com

Such models can be used to predict how perturbations in one part of the system, such as the formation of this compound, will affect other parts. For example, a model could predict the degree of CoA and carnitine depletion under different VPA concentrations and simulate the downstream consequences for fatty acid oxidation and energy production. nih.gov These predictions can then be validated experimentally, leading to a refined understanding of the system.

Furthermore, these models can help to identify key nodes and control points within the metabolic network that are most sensitive to the effects of this compound. This knowledge can be invaluable for developing strategies to mitigate the adverse metabolic effects of VPA.

Development of Novel Biochemical Probes and Enzyme Inhibitors

To further dissect the specific roles of the enzymes and transporters involved in this compound metabolism, the development of novel biochemical probes and selective inhibitors is essential. These tools can provide a more granular understanding of the individual components of the system.

Biochemical Probes: Fluorescently labeled or isotopically tagged analogs of valproic acid, carnitine, or this compound could be synthesized to trace their movement and interactions within cells. These probes would allow for real-time visualization of their uptake, subcellular localization, and binding to specific proteins. For example, a fluorescently labeled this compound could be used to identify and characterize the transporters responsible for its efflux from the cell.

Enzyme Inhibitors: The development of specific inhibitors for the enzymes involved in this compound formation, such as the acyl-CoA synthetase that activates VPA to valproyl-CoA, or the carnitine acyltransferases that conjugate it with carnitine, would be highly valuable. nih.gov By selectively blocking these steps, researchers could investigate the specific consequences of inhibiting this compound formation. This would help to disentangle the effects of this compound itself from the effects of its precursor, valproyl-CoA, and from VPA's other known mechanisms of action.

Exploration of this compound in Specific Metabolic Disorders Beyond Valproic Acid Exposure

While this compound is primarily studied in the context of valproic acid therapy, its formation and potential accumulation could be relevant in certain inborn errors of metabolism (IEMs), even in the absence of VPA exposure. IEMs are a group of genetic disorders that result from defects in specific enzymes or transporters involved in metabolism. amboss.comclevelandclinic.org

Disorders of fatty acid oxidation (FAO) are a class of IEMs where the body has a reduced ability to break down fatty acids for energy. ebsco.comchop.edu In some FAO disorders, there is an accumulation of specific acyl-CoA esters. If the accumulating acyl-CoA has a similar chain length and structure to valproyl-CoA, it is conceivable that it could also be conjugated with carnitine and excreted as an acylcarnitine that is structurally similar to this compound. The presence of this compound can sometimes lead to false-positive results for medium-chain acyl-CoA dehydrogenase deficiency (MCADD) in newborn screening. heftpathology.com

Future research should explore the acylcarnitine profiles of patients with various FAO disorders and other organic acidurias to determine if this compound or structurally related acylcarnitines are present. This could have diagnostic implications and might also provide insights into the pathophysiology of these disorders. For example, the formation and excretion of these acylcarnitines could contribute to a secondary carnitine deficiency, exacerbating the metabolic crisis in these patients. nih.gov

Investigating the role of this compound and related compounds in these specific metabolic disorders could open up new avenues for understanding their underlying mechanisms and for developing novel therapeutic strategies.

Q & A

Q. What are the primary biochemical mechanisms underlying valproylcarnitine formation and its impact on carnitine homeostasis?

this compound is formed via the conjugation of valproic acid (VPA) with carnitine, a reaction catalyzed by carnitine acyltransferases. This water-soluble metabolite is excreted renally, leading to systemic carnitine depletion. VPA further exacerbates hypocarnitinemia by inhibiting γ-butyrobetaine hydroxylase (a key enzyme in carnitine biosynthesis) and renal tubular reabsorption of carnitine . Methodologically, researchers should monitor urinary this compound levels using tandem mass spectrometry (MS/MS) and assess hepatic β-oxidation activity to quantify the metabolic shift toward toxic VPA metabolites (e.g., 4-ene-VPA) .

Q. How should preclinical studies be designed to investigate this compound-associated hepatotoxicity?

Preclinical models (e.g., murine or hepatocyte cultures) must incorporate longitudinal measurements of free carnitine, acylcarnitines (including this compound), and ammonia levels. Study designs should adhere to NIH guidelines for experimental rigor, including:

- Sample size justification via power analysis.

- Control groups receiving carnitine supplementation or VPA alone.

- Validation of analytical methods (e.g., HPLC-MS/MS for metabolite quantification) . A detailed preclinical checklist, as recommended by , ensures reproducibility and minimizes bias.

What frameworks are recommended for formulating research questions on this compound’s metabolic effects?

Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure clinical questions, such as:

- Population: Patients with VPA-induced hyperammonemia.

- Intervention: L-carnitine supplementation.

- Comparison: Placebo or standard care.

- Outcome: Ammonia reduction or hepatotoxicity markers. For preclinical studies, the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure alignment with translational goals .

Advanced Research Questions

Q. How can conflicting data on L-carnitine’s efficacy in mitigating VPA toxicity be resolved?

Discrepancies arise from heterogeneous study designs (e.g., dosing regimens, patient populations, and biomarker selection). To address this:

- Conduct dose-response studies in animal models to identify optimal L-carnitine thresholds.

- Use stratified randomization in clinical trials to account for variables like age, VPA dosage, and baseline carnitine levels.

- Employ metabolomic profiling to differentiate responders/non-responders . highlights the need for standardized outcome measures (e.g., ammonia, acylcarnitine/free carnitine ratios) to enhance cross-study comparability.

Q. What analytical challenges arise in quantifying this compound in complex biological matrices?

this compound’s structural similarity to other acylcarnitines (e.g., octanoylcarnitine) necessitates high-resolution techniques like HPLC-electrospray ionization-MS/MS . Key methodological considerations include:

- Sample preparation : Solid-phase extraction to isolate acylcarnitines from urine/serum.

- Chromatographic separation : Use of hydrophilic interaction liquid chromatography (HILIC) to resolve isomers.

- Validation : Calibration with deuterated internal standards (e.g., d3-valproylcarnitine) to ensure accuracy . provides a reference chromatogram for method optimization.

Q. How can interdisciplinary approaches enhance understanding of this compound’s role in mitochondrial dysfunction?

Integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling with flux balance analysis of mitochondrial β-oxidation. For example:

- In vitro assays : Measure ATP production and reactive oxygen species (ROS) in carnitine-depleted hepatocytes.

- In silico models : Simulate VPA metabolism under varying carnitine levels using tools like COPASI.

- Omics integration : Correlate transcriptomic data (e.g., CPT1A expression) with this compound accumulation .

Methodological Guidelines

Q. What statistical methods are appropriate for analyzing this compound-related data?

- Longitudinal data : Mixed-effects models to account for repeated measures.

- Metabolomic data : Partial least squares-discriminant analysis (PLS-DA) for biomarker discovery.

- Small-sample studies : Non-parametric tests (e.g., Mann-Whitney U) with false discovery rate (FDR) correction .

Q. How should researchers address ethical considerations in clinical studies on carnitine supplementation?

- Informed consent : Disclose risks of carnitine deficiency (e.g., myopathy, encephalopathy).

- Data transparency : Share de-identified metabolomic datasets via repositories like MetaboLights.

- Conflict of interest : Declare funding sources (e.g., pharmaceutical sponsors) to mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.